

Unveiling the Specificity of BMS-986365: A Comparative Analysis of Cross-Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-986365

Cat. No.: B12382607

[Get Quote](#)

For Immediate Release

PRINCETON, NJ – December 8, 2025 – Bristol Myers Squibb today released a comprehensive comparison guide detailing the cross-reactivity profile of **BMS-986365**, a first-in-class, orally bioavailable dual androgen receptor (AR) ligand-directed degrader and antagonist.^{[1][2]} This guide provides researchers, scientists, and drug development professionals with a thorough analysis of **BMS-986365**'s selectivity, supported by quantitative data and detailed experimental methodologies.

BMS-986365 is a heterobifunctional molecule designed to both degrade and competitively inhibit the androgen receptor, a key driver in prostate cancer.^{[1][3]} Its mechanism involves binding to the AR ligand-binding domain and concurrently recruiting the cereblon (CRBN) E3 ligase to induce AR degradation.^{[1][3]} This dual action aims to overcome resistance to current androgen receptor pathway inhibitors (ARPIs).^[1] Given its targeted nature, understanding its specificity is paramount for predicting potential off-target effects and ensuring a favorable safety profile.

Executive Summary of Cross-Reactivity Data

BMS-986365 demonstrates a high degree of selectivity for the androgen receptor. To assess its specificity, a comprehensive global proteomics study was conducted in LNCaP prostate cancer cells. The results reveal that at a concentration of 1 μ M for 6 hours, **BMS-986365** selectively degrades the androgen receptor with minimal impact on other cellular proteins.

Comparison with Enzalutamide

Enzalutamide, a current standard-of-care AR antagonist, is a relevant comparator for assessing the activity of **BMS-986365**. Preclinical data indicate that **BMS-986365** exhibits significantly more potent AR inhibitory activity and anti-tumor effects compared to enzalutamide.^[3] While direct comparative cross-reactivity data is not available in the public domain, the high selectivity of **BMS-986365** for AR degradation suggests a distinct and more targeted mechanism of action.

Quantitative Analysis of Receptor Selectivity

The following table summarizes the key selectivity data for **BMS-986365** based on the global proteomics analysis.

Protein	Change in Abundance vs. Control (at 1 μ M)	Primary Function
Androgen Receptor	Significant Degradation	Steroid Hormone Receptor
Other Proteins	No significant changes observed	Various Cellular Functions

Note: The global proteomics data provides a broad overview of protein expression changes. Specific quantitative binding affinities (e.g., K_i or IC_{50} values) for a wide panel of receptors, kinases, and enzymes are not yet publicly available in peer-reviewed literature. The primary evidence for **BMS-986365**'s selectivity comes from this proteomics approach, which directly measures the downstream effect of degradation.

Experimental Protocols

Global Proteomics for Selectivity Profiling

The selectivity of **BMS-986365** was determined using a global proteomics approach to identify changes in protein abundance following treatment.

1. Cell Culture and Treatment:

- LNCaP cells, a human prostate adenocarcinoma cell line, were cultured under standard conditions.
- Cells were treated with either vehicle control (DMSO) or 1 μ M **BMS-986365** for 6 hours.

2. Protein Extraction and Digestion:

- Following treatment, cells were harvested, and total protein was extracted.
- Proteins were quantified, denatured, reduced, and alkylated.
- The protein mixture was then digested into peptides using trypsin.

3. Tandem Mass Tag (TMT) Labeling and Fractionation:

- Peptides from each treatment group were labeled with distinct isobaric tandem mass tags (TMT).
- The labeled peptide samples were combined and subjected to high-pH reversed-phase liquid chromatography for fractionation.

4. LC-MS/MS Analysis:

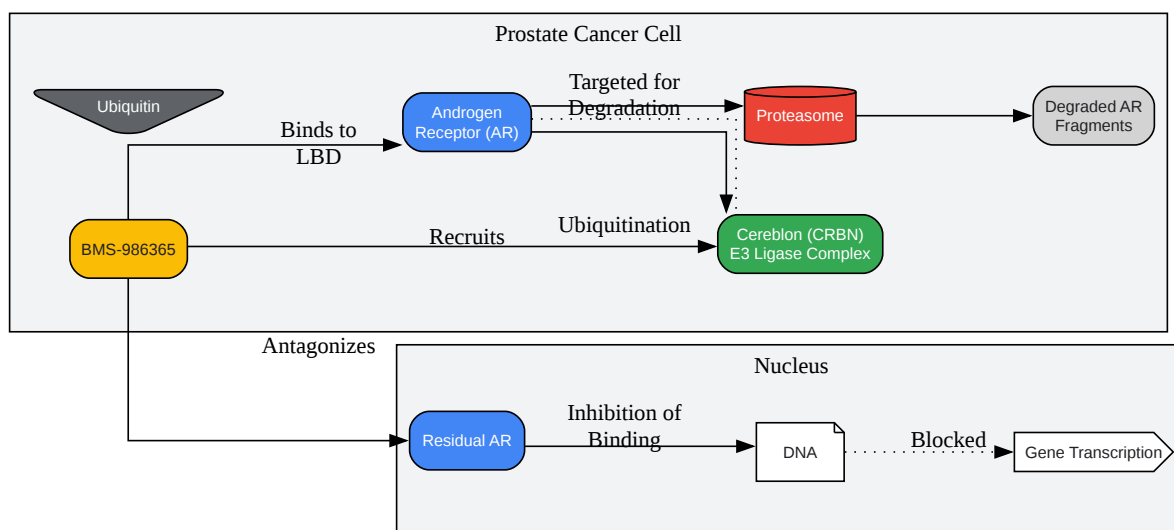
- Each fraction was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

5. Data Analysis:

- The resulting spectra were searched against a human protein database to identify and quantify proteins.
- The relative abundance of each protein in the **BMS-986365**-treated sample was compared to the vehicle control to determine changes in protein levels.

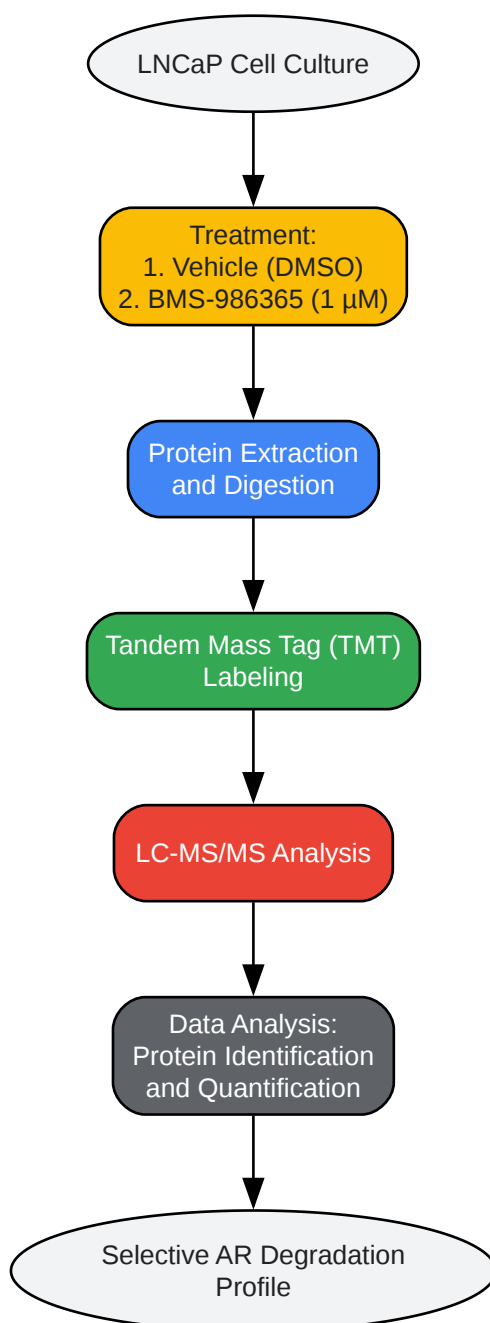
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **BMS-986365** and the experimental workflow for assessing its selectivity.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **BMS-986365**.



[Click to download full resolution via product page](#)

Caption: Global proteomics workflow for selectivity profiling.

This guide underscores the highly selective nature of **BMS-986365** for the androgen receptor. The provided data and methodologies offer a transparent and objective comparison for researchers in the field of oncology and drug development. Bristol Myers Squibb is committed

to advancing the science of targeted protein degradation and providing innovative therapies for patients with cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. urotoday.com [urotoday.com]
- 2. About BMS-986365 | BMS Clinical Trials [bmsclinicaltrials.com]
- 3. urotoday.com [urotoday.com]
- To cite this document: BenchChem. [Unveiling the Specificity of BMS-986365: A Comparative Analysis of Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382607#cross-reactivity-studies-of-bms-986365-with-other-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com